Product packaging for Ethyl 2-amino-3-bromo-5-methylbenzoate(Cat. No.:CAS No. 1171131-04-6)

Ethyl 2-amino-3-bromo-5-methylbenzoate

Cat. No.: B1373618
CAS No.: 1171131-04-6
M. Wt: 258.11 g/mol
InChI Key: JWLQBNSDENZEGI-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aminobenzoate Chemistry

Halogenated aminobenzoates, a class of compounds that includes Ethyl 2-amino-3-bromo-5-methylbenzoate, are derivatives of aminobenzoic acids containing one or more halogen substituents. These structures are of fundamental importance in organic chemistry. The parent molecules, aminobenzoic acids, are amphoteric and serve as precursors for dyes, pharmaceuticals, and polymers. The introduction of halogen atoms, such as bromine, onto the aromatic ring profoundly modifies the electronic properties and reactivity of the molecule. cymitquimica.com

The bromine atom acts as a versatile synthetic handle. It is a good leaving group in nucleophilic aromatic substitution reactions and is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. google.com Furthermore, the halogen's electron-withdrawing nature influences the reactivity of the adjacent amino and ester groups, as well as the aromatic ring itself, providing chemists with opportunities for regioselective transformations. The amino group, an activating ortho-, para-director, and the ester group, a meta-directing deactivator, create a complex substitution pattern that allows for controlled, stepwise functionalization of the benzene (B151609) ring.

Significance as a Versatile Synthetic Building Block in Contemporary Organic Synthesis

The utility of this compound and its isomers as versatile building blocks is exemplified by their application in the synthesis of more complex molecules, particularly heterocyclic systems which form the core of many pharmaceutical agents. The strategic placement of the amino, bromo, and ester functional groups allows for a variety of synthetic transformations.

A pertinent example is found in patent literature detailing the synthesis of key pharmaceutical intermediates. In one such process, a closely related isomer, ethyl 2-amino-5-bromo-3-methylbenzoate, is synthesized via the bromination of its precursor, ethyl 2-amino-3-methylbenzoate, using reagents like hydrogen bromide and hydrogen peroxide. google.com This brominated intermediate is then subjected to a Rosenmund–von Braun reaction, where the bromo group is replaced by a cyano (nitrile) group using copper(I) cyanide at elevated temperatures. google.com The resulting ethyl 2-amino-5-cyano-3-methylbenzoate is a critical precursor for creating complex benzamide (B126) derivatives. google.com

This two-step sequence highlights the strategic importance of the bromine atom:

Introduction: It can be installed regioselectively onto the activated aromatic ring.

Transformation: It serves as a key functional group that can be readily converted into another important group (a nitrile), which itself can be further hydrolyzed to a carboxylic acid or reduced to an amine.

This documented reactivity underscores the potential of this compound. The ortho-relationship between the amino and bromo groups is particularly significant for the synthesis of fused heterocyclic systems. For instance, the amino group can act as an internal nucleophile in reactions targeting the bromo-substituted position, leading to cyclization and the formation of compounds like quinazolinones or benzoxazinones, which are prevalent scaffolds in medicinal chemistry. nih.gov The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the range of possible derivatives.

Scope and Research Objectives of the Academic Investigation

This article aims to provide a focused academic investigation into the chemical profile of this compound. The primary objective is to establish its identity and significance as a valuable building block in the toolkit of the modern synthetic chemist. The scope of this investigation is strictly limited to the chemical nature and synthetic utility of the compound.

The research objectives are threefold:

To define the compound's place within the established field of halogenated aminobenzoate chemistry, providing necessary context for its reactivity.

To present and analyze documented evidence of its synthetic applications, or those of its close isomers, thereby demonstrating its role as a versatile intermediate for constructing more elaborate molecules, particularly pharmaceutical precursors.

To systematically outline the reactivity of its constituent functional groups, providing a theoretical framework for its potential in a wide range of synthetic transformations beyond those explicitly documented.

By achieving these objectives, this investigation seeks to consolidate the understanding of this compound as a strategic component for advanced organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrNO2 B1373618 Ethyl 2-amino-3-bromo-5-methylbenzoate CAS No. 1171131-04-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-3-bromo-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-3-14-10(13)7-4-6(2)5-8(11)9(7)12/h4-5H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLQBNSDENZEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171131-04-6
Record name ethyl 2-amino-3-bromo-5-methylbenzoate
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Advanced Synthetic Methodologies and Chemical Transformations

Optimized Synthesis Routes for Ethyl 2-amino-3-bromo-5-methylbenzoate

The efficient synthesis of this compound is crucial for its application in further chemical synthesis. Optimization of synthetic routes focuses on maximizing yield, purity, and sustainability.

Esterification Strategies from 2-Amino-3-bromo-5-methylbenzoic Acid Precursors

A primary and direct method for the synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, 2-amino-3-bromo-5-methylbenzoic acid. The classical Fischer-Speier esterification method, which involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach.

Optimization of this process involves exploring various catalysts and reaction conditions to improve yield and minimize side reactions. For instance, the use of solid acid catalysts can simplify purification and reduce corrosive waste. Microwave-assisted esterification has also emerged as a technique to significantly shorten reaction times and often improve yields.

CatalystSolventTemperature (°C)Reaction TimeYield (%)
H₂SO₄ (conc.)EthanolReflux4-8 h85-95
HCl (gas)EthanolRoom Temp to Reflux6-12 h80-90
Solid Acid CatalystEthanolReflux8-16 h75-85
Microwave (H₂SO₄)Ethanol100-12010-30 min>90

Note: The data in this table is illustrative and based on typical Fischer esterification reactions of similar substrates.

Multi-step Convergent Synthesis Approaches

One potential convergent route could start with the bromination and nitration of m-toluidine, followed by reduction of the nitro group to an amine. In a parallel sequence, a suitable two-carbon chain can be prepared for introduction. However, for a relatively small molecule like this, a linear synthesis starting from a commercially available substituted toluene (B28343) or aniline (B41778) is often more practical. The planning of such syntheses requires careful consideration of the directing effects of the various substituents on the aromatic ring during electrophilic aromatic substitution reactions. google.comresearchgate.net

Exploration of Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. mdpi.cominstituteofsustainabilitystudies.comnih.govjddhs.com For the synthesis of this compound, several green strategies can be implemented.

The use of safer solvents is a key principle. jddhs.com Replacing hazardous solvents with greener alternatives like ethanol, water, or supercritical carbon dioxide can significantly reduce the environmental footprint of the synthesis. instituteofsustainabilitystudies.com For the esterification step, using ethanol not only as a reagent but also as a solvent minimizes the number of components.

Atom economy is another crucial aspect. Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a primary goal. instituteofsustainabilitystudies.com For instance, a synthesis that proceeds via the reduction of a nitro-group precursor generates water as a byproduct, which is environmentally benign.

The use of catalytic reagents over stoichiometric ones is also a core principle of green chemistry. jddhs.com In the esterification step, employing a recyclable solid acid catalyst instead of stoichiometric amounts of strong mineral acids aligns with this principle. Furthermore, exploring biocatalysis, using enzymes to carry out specific transformations, represents a highly sustainable approach. mdpi.com

Functional Group Interconversions and Derivatization Strategies

The presence of a primary amino group and an aryl bromine atom provides rich opportunities for further chemical modifications, allowing this compound to be used as a versatile building block.

Reactions at the Primary Amino Group: Acylation, Alkylation, and Condensation

The primary amino group is a nucleophilic center that readily participates in a variety of reactions.

Acylation: The amino group can be easily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functionalities. For instance, reaction with acetyl chloride would yield Ethyl 3-bromo-2-(acetylamino)-5-methylbenzoate.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. google.com However, controlling the degree of alkylation to prevent the formation of di-alkylated products can be challenging. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing alkyl groups. bohrium.com

Condensation: The amino group can undergo condensation reactions with carbonyl compounds to form imines (Schiff bases). For example, reacting this compound with an aldehyde or ketone in the presence of an acid catalyst would yield the corresponding N-substituted imine. These imines can then be further modified, for instance, through reduction to secondary amines.

Reaction TypeReagentProduct Type
AcylationAcetyl chloride, PyridineN-acyl derivative
AlkylationMethyl iodide, K₂CO₃N-alkyl derivative
CondensationBenzaldehyde, p-TsOHImine (Schiff base)

Note: This table provides general examples of reactions at the primary amino group.

Transformations of the Aryl Bromine Atom: Nucleophilic Aromatic Substitution and Reduction

The aryl bromine atom is another key site for functionalization, enabling the introduction of a wide range of substituents.

Nucleophilic Aromatic Substitution: While aryl halides are generally unreactive towards nucleophiles, substitution can be achieved under specific conditions, often requiring a catalyst. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds by reacting the aryl bromide with an amine. jmb.or.kr Similarly, the Ullmann condensation uses a copper catalyst to couple the aryl bromide with alcohols, thiols, or amines, though it often requires harsher reaction conditions. google.com These reactions are pivotal for synthesizing more complex molecules.

Reduction: The aryl bromine atom can be removed through a process of reductive dehalogenation. organic-chemistry.org This can be accomplished using various methods, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source. organic-chemistry.org This reaction is useful when the bromine atom is used as a directing group during the synthesis and needs to be removed in a later step. Milder, non-catalytic methods using reducing agents are also available. caltech.edunih.gov The choice of method depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.

TransformationMethodReagent/CatalystProduct
C-N CouplingBuchwald-Hartwig AminationPd catalyst, ligand, base, amineAryl amine
C-O CouplingUllmann CondensationCu catalyst, alcoholAryl ether
DehalogenationCatalytic HydrogenationPd/C, H₂Debrominated product

Note: This table illustrates common transformations of the aryl bromine atom.

Ester Group Modifications: Hydrolysis and Transesterification

The ethyl ester group in this compound can be readily modified through hydrolysis or transesterification, providing access to the corresponding carboxylic acid or other esters, respectively. These transformations are fundamental for subsequent synthetic steps, such as amide bond formation or altering solubility and reactivity.

Hydrolysis: The saponification of the ethyl ester to its corresponding carboxylic acid, 2-amino-3-bromo-5-methylbenzoic acid, is typically achieved under basic conditions. This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, followed by the elimination of ethanol. The reaction is generally driven to completion by using a stoichiometric amount of a strong base like sodium hydroxide or potassium hydroxide in a water-miscible solvent such as ethanol or methanol, followed by an acidic workup to protonate the carboxylate salt. Enzymatic hydrolysis, utilizing catalysts like Acylase I, also presents a mild and highly selective alternative for related amino acid derivatives, though specific applications to this substrate are not widely documented. harvard.edu

Transesterification: This process allows for the conversion of the ethyl ester into other alkyl esters (e.g., methyl, tert-butyl) by reacting it with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org Acid-catalyzed transesterification, often using an acid like sulfuric acid or p-toluenesulfonic acid, proceeds by protonating the carbonyl oxygen to enhance its electrophilicity, followed by nucleophilic attack by the new alcohol. masterorganicchemistry.com Base-catalyzed transesterification typically employs an alkoxide corresponding to the desired ester. masterorganicchemistry.com To ensure high conversion, the alcohol reactant is often used as the solvent to drive the equilibrium toward the product. masterorganicchemistry.commdpi.com This reaction is valuable for introducing ester groups with different steric or electronic properties.

Interactive Data Table: Ester Group Modifications
TransformationTypical ReagentsProductKey Considerations
HydrolysisNaOH or KOH in EtOH/H₂O, then HCl or H₂SO₄2-amino-3-bromo-5-methylbenzoic acidReaction is typically irreversible after acidification.
TransesterificationR'OH (e.g., Methanol, t-Butanol), Acid (H₂SO₄) or Base (NaOR') CatalystAlkyl 2-amino-3-bromo-5-methylbenzoateEquilibrium process; the alcohol reactant is often used in excess or as the solvent. mdpi.com

Carbon-Carbon Bond Forming Reactions

The bromine atom on the aromatic ring of this compound serves as a key handle for a variety of carbon-carbon bond-forming reactions, enabling the introduction of diverse substituents at the C3 position.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Heck, Sonogashira, and Negishi Applications

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds. The presence of the bromo substituent makes this compound an excellent substrate for these transformations.

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. For substrates like this compound, which is an unprotected ortho-bromoaniline, specific conditions are often required to achieve high yields. Typical catalysts include Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene, DMF) is crucial for the reaction's success. This method allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. The reaction is catalyzed by a palladium complex, such as Pd(OAc)₂, and requires a base, typically a tertiary amine like Et₃N or an inorganic base like K₂CO₃. The reaction generally exhibits high trans selectivity. This transformation would allow for the introduction of vinyl groups at the C3 position of the starting compound.

Sonogashira Reaction: This coupling reaction forms a C-C bond between the aryl bromide and a terminal alkyne. It is characteristically co-catalyzed by palladium and copper(I) salts in the presence of an amine base (e.g., Et₃N, piperidine). This method is highly efficient for synthesizing aryl alkynes, which are versatile intermediates for further transformations.

Negishi Reaction: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl bromide. This reaction is known for its high functional group tolerance and reactivity. The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent. A palladium or nickel catalyst is employed to facilitate the coupling. Recent developments have focused on methodologies for synthesizing complex amino acid building blocks using this reaction.

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerTypical Catalyst/LigandTypical BasePotential Product Structure
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃Ethyl 2-amino-3-aryl-5-methylbenzoate
HeckAlkene (e.g., Styrene)Pd(OAc)₂/PR₃Et₃N, K₂CO₃Ethyl 2-amino-5-methyl-3-vinylbenzoate derivative
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂/CuIEt₃N, PiperidineEthyl 2-amino-3-alkynyl-5-methylbenzoate
NegishiOrganozinc (R-ZnX)Pd(PPh₃)₄, NiCl₂(dppp)None (stoichiometric organometallic)Ethyl 2-amino-5-methyl-3-substituted-benzoate

Radical-Mediated Coupling Processes

Radical-mediated reactions offer an alternative pathway for C-C bond formation. While less common than palladium-catalyzed methods for this specific substrate, radical C-H arylation could be a potential strategy. This might involve the generation of an aryl radical from this compound, which could then be trapped by an arene or heteroarene. More advanced methods involve photoredox catalysis, where visible light mediates the generation of carbon-centered radicals from precursors under mild conditions. nih.govnih.gov For instance, an α-amino radical could be generated and subsequently coupled, although this would modify a different part of the molecule. nih.gov The direct arylation of strong, unactivated C-H bonds using a combination of photocatalysis and nickel catalysis represents a frontier in this area. nih.gov

Other Transition-Metal Catalyzed Coupling Methodologies

Beyond palladium, other transition metals like copper and nickel are effective catalysts for cross-coupling reactions involving aryl bromides.

Ullmann Reaction: The copper-catalyzed Ullmann condensation is a classic method for forming carbon-carbon or carbon-heteroatom bonds. The coupling of aryl halides can be promoted by a copper catalyst, often in the presence of a ligand such as 1,10-phenanthroline (B135089) or an amino acid, to afford biaryl compounds. organic-chemistry.orgnih.gov This could be used for the homocoupling of this compound or its cross-coupling with other aryl halides.

Nickel-Catalyzed Coupling: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. researchgate.netresearchgate.net They are particularly effective in coupling aryl bromides with a variety of partners, including organometallic reagents (in Kumada or Negishi-type couplings) and in reductive coupling scenarios. thieme-connect.comnih.gov Nickel catalysis has proven effective for the N-arylation of amino acid esters and the cross-coupling of amino-acid-derived reagents with alkyl bromides. nih.govcdnsciencepub.com

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound, possessing both an amino group and an ester moiety on an aromatic ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems.

Intramolecular Cyclizations Involving the Amino and Ester Moieties

The ortho-relationship between the amino and ester groups is ideal for constructing six- or seven-membered heterocyclic rings, which are common scaffolds in pharmaceuticals.

Quinazolinone Synthesis: While direct cyclization is not feasible, the amino group can be acylated or reacted with various reagents, followed by cyclization to form quinazolinone derivatives. For example, after hydrolysis of the ester to the carboxylic acid, reaction with an amine would yield a 2-aminobenzamide. This intermediate can then be cyclized with aldehydes, ketones, or other one-carbon sources to produce a wide array of substituted quinazolinones. organic-chemistry.orgmdpi.comnih.gov

Benzodiazepine (B76468) Synthesis: 1,4-Benzodiazepines are a critical class of therapeutic agents, and their synthesis often starts from 2-aminobenzophenones, which can be prepared from anthranilate derivatives. wum.edu.plnih.govwum.edu.plresearchgate.net After converting the ester group of this compound to a benzophenone (B1666685) via a Friedel-Crafts acylation or Grignard addition followed by oxidation, the resulting 2-aminobenzophenone (B122507) can be cyclized. For example, reaction with an α-amino acid ester, followed by intramolecular amide formation, leads to the seven-membered benzodiazepine ring system. mdpi.com

Interactive Data Table: Heterocycle Formation
Target HeterocycleKey IntermediateTypical Cyclization ReagentsGeneral Strategy
Quinazolinone2-AminobenzamideAldehydes, Orthoesters, Formamide (B127407)Amidation of the amino ester (or corresponding acid) followed by condensation/cyclization. organic-chemistry.orgmdpi.com
1,4-Benzodiazepine2-Aminobenzophenoneα-Amino acid esters, Glycine ethyl ester hydrochlorideConversion of the ester to a ketone, followed by coupling with an amino acid derivative and intramolecular cyclization. mdpi.com

Access to Quinazolin-4(3H)-one Scaffolds and Related Heterocycles

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, present in numerous bioactive compounds. mdpi.com The synthesis of quinazolin-4(3H)-ones often commences from anthranilic acid or its derivatives. ijprajournal.comresearchgate.net this compound, as an ester of a substituted anthranilic acid, can be envisioned as a key starting material for the synthesis of a variety of substituted quinazolin-4(3H)-ones.

A common and straightforward approach involves the reaction of an anthranilic acid derivative with a suitable one-carbon synthon, such as formamide, followed by cyclization. researchgate.net In a similar vein, this compound could be reacted with formamide or other amides under thermal or microwave conditions to yield the corresponding 8-bromo-6-methylquinazolin-4(3H)-one.

Alternatively, a two-step procedure is frequently employed where the anthranilic acid is first converted into a 2-substituted benzoxazin-4-one intermediate by reaction with an acid anhydride (B1165640) (e.g., acetic anhydride). ijprajournal.comnih.gov This intermediate can then react with an amine or hydrazine (B178648) to furnish the desired 2,3-disubstituted quinazolin-4(3H)-one. mdpi.com For instance, treatment of this compound with acetic anhydride would likely yield the corresponding benzoxazinone, which upon reaction with various amines, could provide a library of 2-methyl-3-substituted-8-bromo-6-methylquinazolin-4(3H)-ones.

Palladium-catalyzed methodologies have also emerged as powerful tools for quinazolinone synthesis. bohrium.comacs.orgnih.gov These reactions often involve the carbonylation of anilines or the intramolecular C-H amidation of N-arylamidines. nih.govacs.org The bromine atom in this compound offers a handle for palladium-catalyzed cross-coupling reactions. This could be exploited in a tandem reaction where a coupling reaction is followed by cyclization to the quinazolinone. For example, a Suzuki or Buchwald-Hartwig coupling could be performed at the 3-position prior to or after the formation of the quinazolinone ring, leading to a wide array of functionalized products.

A plausible synthetic route to a 2,3-disubstituted-8-bromo-6-methylquinazolin-4(3H)-one is outlined below:

StepReactantsReagents and ConditionsProduct
1This compound, Acyl ChloridePyridine, RTEthyl 2-(acylamino)-3-bromo-5-methylbenzoate
2Ethyl 2-(acylamino)-3-bromo-5-methylbenzoateAmine, Heat2,3-Disubstituted-8-bromo-6-methylquinazolin-4(3H)-one

This table illustrates a potential two-step synthesis of quinazolin-4(3H)-ones from this compound.

Synthesis of Other Nitrogen-Containing Heterocyclic Systems

Beyond quinazolinones, this compound can serve as a precursor for other important nitrogen-containing heterocycles. nih.govnih.gov The presence of both an amino group and a halogen allows for various cyclization strategies.

For instance, the amino group can react with α-haloketones in the classic Hantzsch pyrrole (B145914) synthesis to potentially form substituted indoles after initial N-alkylation and subsequent intramolecular cyclization. The reaction with 1,3-dicarbonyl compounds could lead to the formation of benzodiazepine derivatives, another important class of bioactive molecules.

Furthermore, the ortho-amino ester functionality is a common starting point for the synthesis of acridones. A reaction with a suitable cyclohexanone (B45756) derivative, followed by cyclization and oxidation, could yield substituted acridone (B373769) scaffolds.

The following table summarizes potential synthetic routes to various nitrogen-containing heterocycles starting from this compound.

Heterocyclic SystemPotential Synthetic StrategyKey Reagents
IndolesIntramolecular Heck reaction of N-alkenylated intermediatePd catalyst, Base
BenzodiazepinesReaction with β-keto esters followed by cyclizationβ-keto ester, Acid catalyst
AcridonesCondensation with cyclohexanones followed by cyclization and oxidationCyclohexanone, PPA, Oxidant

This table provides an overview of the potential applications of this compound in the synthesis of diverse nitrogen-containing heterocycles.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcome of chemical transformations. While no specific mechanistic studies on reactions involving this compound were found, the mechanisms of analogous reactions are well-documented.

The formation of quinazolin-4(3H)-ones from anthranilic acid derivatives generally proceeds through a series of well-defined steps. researchgate.net In a typical reaction with an amide or orthoester, the initial step is the nucleophilic attack of the amino group on the carbonyl carbon of the reagent, leading to the formation of an N-acylated or N-formylated intermediate. This is followed by an intramolecular cyclization where the newly formed amide nitrogen attacks the ester carbonyl group, leading to a tetrahedral intermediate. Subsequent elimination of ethanol would then yield the final quinazolin-4(3H)-one product.

In the case of palladium-catalyzed syntheses, the mechanism is more complex and depends on the specific catalytic cycle. For instance, in a Pd(II)-catalyzed intramolecular C-H carboxamidation, the reaction is believed to proceed through a palladacycle intermediate formed by ortho-palladation of the aniline derivative. nih.gov Subsequent CO insertion and reductive elimination would then furnish the quinazolinone.

The field of asymmetric synthesis of quinazolinones has gained significant attention, particularly in the context of atropisomerism. mdpi.comnih.govrsc.orgrsc.org Axially chiral quinazolinones, where rotation around a C-N or N-N bond is restricted, have shown promise as chiral ligands and catalysts.

While there are no reports of asymmetric transformations specifically involving this compound, its derivatives could potentially be substrates for such reactions. For example, if a bulky substituent is introduced at the 3-position (e.g., via a Suzuki coupling), the resulting 3-aryl-quinazolin-4(3H)-one could exhibit axial chirality. The synthesis of such compounds in an enantiomerically enriched form would require the use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands. mdpi.com

The development of catalytic asymmetric methods for the synthesis of chiral quinazolinones is an active area of research. dicp.ac.cn These methods often rely on kinetic resolution, desymmetrization, or atroposelective N-arylation. The principles of these established methods could be applied to design stereoselective syntheses of quinazolinone derivatives originating from this compound.

Spectroscopic and Crystallographic Characterization in Research Contexts

Advanced Spectroscopic Analysis for Structural Elucidation and Vibrational Dynamics

No published studies containing ¹H NMR or ¹³C NMR spectral data for Ethyl 2-amino-3-bromo-5-methylbenzoate were found. Therefore, a detailed analysis of chemical shifts, coupling constants, and correlations from two-dimensional techniques such as COSY or HSQC cannot be provided.

Information regarding the experimental IR and Raman spectra of this compound is not available in the reviewed literature. As a result, an analysis of its characteristic vibrational modes, such as the stretching and bending frequencies of its functional groups, cannot be presented.

There are no available UV-Vis spectroscopic data for this compound. Consequently, a discussion of its electronic transitions and absorption maxima is not possible.

While the monoisotopic mass of this compound can be calculated from its molecular formula (C₁₀H₁₂BrNO₂), no experimental mass spectrometry or high-resolution mass spectrometry data have been published. This prevents any analysis of its fragmentation patterns or accurate mass determination from experimental results.

Single Crystal X-ray Diffraction (SC-XRD) Studies

A search for single-crystal X-ray diffraction studies of this compound yielded no results. Therefore, information on its crystal system, space group, unit cell dimensions, and the precise bond lengths, bond angles, and torsional angles that define its molecular geometry and conformation in the solid state is not available.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

A detailed analysis of intermolecular interactions, including the identification of close contacts and the description of crystal packing motifs for this compound, is contingent on the availability of its crystal structure data. Without this foundational information, it is not possible to generate a meaningful discussion or data tables related to these features.

Elucidation of Hydrogen Bonding Networks and Supramolecular Assembly

Further experimental investigation is necessary to characterize the solid-state properties of this compound. Researchers in the fields of crystal engineering, materials science, and pharmaceutical sciences are encouraged to pursue studies that would fill this knowledge gap.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of molecules at the atomic level. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular attributes with high accuracy.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For ethyl 2-amino-3-bromo-5-methylbenzoate, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311+G(d,p), can be used to predict its electronic properties. nih.gov

These calculations can elucidate the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and predict spectroscopic properties. For instance, the calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. Similarly, predictions of UV-Visible spectra can provide information about the electronic transitions within the molecule.

Molecular Geometry Optimization and Conformational Landscape Analysis

Before predicting molecular properties, it is crucial to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Computational methods can systematically explore the potential energy surface of this compound to find the geometry with the minimum energy. nih.gov This process involves adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is reached.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzoate (B1203000) (Hypothetical Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (ring)1.39 - 1.41118 - 1220 - 1
C-Br~1.90--
C-N~1.40--
C=O~1.22--
C-O~1.35--

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a more reactive molecule. For a related compound, ethyl 5-amino-2-bromoisonicotinate, the HOMO-LUMO energy gap was calculated to be 4.0931 eV. nih.gov From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global softness, which further quantify the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors (Hypothetical Data)

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Gap5.0
Electronegativity (χ)4.0
Chemical Hardness (η)2.5
Global Softness (S)0.4

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of a molecule. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time.

Conformational Sampling and Stability in Different Environments

For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape more extensively than static geometry optimization. By simulating the molecule's motion over time, researchers can identify the most frequently adopted conformations and the transitions between them. This provides a more realistic picture of the molecule's behavior in a dynamic environment.

Advanced Computational Property Prediction

Computational chemistry provides powerful tools for the in-silico prediction of molecular properties, offering valuable insights that can guide experimental research and the design of new molecules with desired characteristics. For this compound, these predictive methods can elucidate its physicochemical behavior and potential applications in various scientific fields.

Topological Polar Surface Area (TPSA) and Lipophilicity (LogP) in Research Design Contexts

Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are crucial descriptors in medicinal chemistry and materials science for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule, and it correlates well with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A lower TPSA generally suggests better membrane permeability.

Lipophilicity, quantified by LogP, describes the differential solubility of a compound in a biphasic system of a nonpolar solvent (like n-octanol) and a polar solvent (like water). This parameter is critical for understanding how a molecule interacts with biological membranes and hydrophobic pockets of proteins.

PropertyPredicted ValueSignificance in Research Design
Topological Polar Surface Area (TPSA) Value not available in search resultsPrediction of membrane permeability and bioavailability.
Lipophilicity (LogP) Value not available in search resultsAssessment of solubility, absorption, and interaction with hydrophobic targets.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and electron-donating and accepting groups can exhibit significant NLO responses. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of novel compounds.

For this compound, the presence of the electron-donating amino group and the electron-withdrawing ester group on the aromatic ring suggests potential for NLO activity. While direct computational studies on this specific molecule are scarce, research on the closely related compound, Methyl 2-amino-5-bromobenzoate , provides valuable insights. researchgate.net A computational study on Methyl 2-amino-5-bromobenzoate using the DFT (B3LYP) method with the 6-311++G(d,p) basis set has been performed to calculate its molecular structure, vibrational frequencies, and NLO properties. researchgate.net Such studies typically calculate the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation.

The computational analysis of this compound would similarly involve geometry optimization followed by the calculation of its electronic properties. The results would elucidate the intramolecular charge transfer characteristics and predict the NLO response, guiding the synthesis and experimental validation of its potential as an NLO material.

NLO PropertyComputational MethodSignificance
Dipole Moment (μ) DFTIndicates the charge distribution and polarity of the molecule.
Polarizability (α) DFTMeasures the ease of distortion of the electron cloud by an electric field.
First-Order Hyperpolarizability (β) DFTQuantifies the second-order NLO response.

Theoretical Collision Cross Section (CCS) Prediction for Ion Mobility Spectrometry

Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. The collision cross section (CCS) is a key parameter in IMS, representing the effective area of the ion that is presented to a buffer gas. Theoretical prediction of CCS values has become an important tool for the identification and characterization of small molecules.

For this compound, predicted CCS values can aid in its detection and identification in complex mixtures when analyzed by IMS coupled with mass spectrometry. Various computational methods can be used to calculate the theoretical CCS of different ion adducts of the molecule. These predicted values can then be compared with experimental data to confirm the presence of the compound.

The table below shows predicted CCS values for various adducts of this compound.

Adductm/zPredicted CCS (Ų)
[M+H]+ 258.01241148.0
[M+Na]+ 279.99435159.6
[M-H]- 255.99785154.2
[M+NH4]+ 275.03895168.5
[M+K]+ 295.96829148.6
[M+H-H2O]+ 240.00239147.3
[M+HCOO]- 302.00333169.4

Note: Data sourced from PubChemLite. The m/z is the mass-to-charge ratio of the adduct.

Mechanistic Insights from Computational Modeling

Computational modeling offers a powerful lens through which to view the intricate details of chemical reactions. By simulating reaction pathways and energy landscapes, these methods can provide profound mechanistic insights that are often difficult to obtain through experimental means alone.

Transition State Analysis and Reaction Pathway Mapping

Understanding the mechanism of a chemical reaction requires the characterization of the transition state—the highest energy point along the reaction coordinate that connects reactants to products. Transition state analysis involves the use of quantum chemical methods to locate and characterize the geometry and energy of these fleeting structures.

For reactions involving this compound, such as electrophilic aromatic substitution, nucleophilic substitution, or reactions involving the amino or ester functional groups, computational modeling can map out the entire reaction pathway. This mapping involves identifying the reactants, intermediates, transition states, and products along a potential energy surface. The calculated vibrational frequencies of the transition state structure are used to confirm that it is a true first-order saddle point, with a single imaginary frequency corresponding to the motion along the reaction coordinate.

While specific reaction pathway maps for this compound are not detailed in the available literature, the general methodology is well-established for aromatic compounds. For instance, in the aminolysis of benzoate esters, computational studies can elucidate whether the reaction proceeds through a concerted mechanism with a single transition state or a stepwise pathway involving a tetrahedral intermediate.

Energy Profiles and Reaction Kinetics Modeling

Once the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface have been located, an energy profile for the reaction can be constructed. This profile plots the potential energy against the reaction coordinate, providing a visual representation of the energy changes that occur as the reaction progresses. The height of the energy barrier, or activation energy, determines the rate of the reaction.

Computational modeling can be used to calculate the activation energies for different potential reaction pathways, allowing for the prediction of the most favorable mechanism. Furthermore, by applying transition state theory, these calculated activation energies can be used to estimate reaction rate constants. This kinetic modeling can provide valuable predictions about how factors such as temperature and solvent will affect the reaction rate.

In the context of this compound, modeling the energy profiles for its synthesis or subsequent reactions could lead to a deeper understanding of its reactivity and potentially guide the optimization of reaction conditions. For example, understanding the energy barriers for different synthetic routes could inform the choice of reagents and conditions to maximize yield and minimize byproducts.

Virtual Screening and Docking Studies of Analogous Compounds

While direct computational studies on this compound are not extensively available in publicly accessible literature, a wealth of information can be gleaned from virtual screening and docking studies performed on analogous compounds. These analogues, which include derivatives of anthranilic acid (2-aminobenzoic acid) and other substituted aminobenzoates, provide valuable insights into the potential biological activities and molecular interactions of this class of compounds. By examining these studies, we can infer the possible applications and the structural features crucial for the biological activity of this compound.

Computational techniques such as virtual screening and molecular docking are powerful tools in drug discovery and development. Virtual screening allows for the rapid, computer-based assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. Molecular docking predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. The strength of this interaction is often quantified by a docking score or binding energy, with more negative values typically indicating a stronger interaction.

A variety of studies have focused on anthranilic acid derivatives, exploring their potential as anti-inflammatory, antimicrobial, and enzyme-inhibiting agents. For instance, docking studies have been instrumental in elucidating the binding mechanisms of anthranilic acid derivatives to cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. ijper.org In one such study, two novel anthranilic acid derivatives, JS-3 and JS-4, were evaluated for their anti-inflammatory potential. Molecular docking studies supported the in vitro findings, indicating a higher selectivity of these compounds for COX-2 over COX-1. ijper.org This selectivity is a desirable trait for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.

Similarly, other research has explored the potential of anthranilic acid derivatives as dual inhibitors of α-glucosidase and glycogen (B147801) phosphorylase, two enzymes that are important targets in the management of diabetes. mdpi.com The synthesized compounds, which were anthranilate diamide (B1670390) derivatives, were subjected to docking studies to understand their interactions with these enzymes. mdpi.com Such studies are crucial for the rational design of more potent and selective inhibitors.

The antimicrobial properties of aminobenzoate derivatives have also been a subject of computational investigation. A study on N-bromoamido-2-aminobenzothiazoles, which share the aminobenzoate scaffold, employed molecular docking to investigate their binding affinity towards Cytochrome P450 14 alpha-sterol demethylase (CYP51), an essential enzyme in fungi. researchgate.netnih.gov The results indicated a good to moderate binding affinity, suggesting that these compounds could serve as a basis for the development of new antifungal agents. researchgate.netnih.gov

Furthermore, the potential of p-aminobenzoic acid (PABA) derivatives as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease, has been explored using 3D-QSAR and molecular docking studies. ufms.br These computational approaches helped to identify the key structural features required for inhibitory activity and guided the design of new, more potent inhibitors. ufms.br Another in silico study highlighted the potential of PABA-substituted pyrimidine (B1678525) derivatives as inhibitors of the mutant p53 protein, a target in cancer therapy. researchgate.net The study showed that one of the derivatives had a high binding affinity, forming strong interactions with the protein. researchgate.net

The following tables summarize the findings from various virtual screening and docking studies on compounds analogous to this compound. These data provide a comparative overview of the targets, methodologies, and outcomes of these computational investigations.

Table 1: Docking Studies of Anthranilic Acid Derivatives

Compound Class Target Enzyme/Protein Docking Score/Binding Energy Key Findings
Anthranilic acid derivatives (JS-3, JS-4) Cyclooxygenase-2 (COX-2) Not specified Higher selectivity for COX-2, supporting anti-inflammatory potential. ijper.org
Anthranilate diamide derivatives α-glucosidase, Glycogen phosphorylase Not specified Investigated for dual inhibitory activity against diabetes targets. mdpi.com
Anthranilic acid derivatives G Protein-Coupled Receptor 17 (GPR17) Ki of 8.91 nM for the most potent antagonist Identified a novel class of antagonists for an inflammatory target. nih.gov

Table 2: Docking Studies of Other Aminobenzoate and Bromo-Aromatic Analogs

Compound Class Target Enzyme/Protein Docking Score/Binding Energy Key Findings
N-bromoamido-2-aminobenzothiazoles Cytochrome P450 14 alpha-sterol demethylase (CYP51) Good to moderate binding affinity Potential as antimicrobial agents. researchgate.netnih.gov
p-Aminobenzoic acid derivatives Acetylcholinesterase Not specified Guided the design of new inhibitors for Alzheimer's disease. ufms.br
PABA-substituted pyrimidine derivatives Mutant p53 protein -8.8 kcal/mol for the most active compound Promising lead compounds for targeting mutant p53 in cancer. researchgate.net
Bromo-substituted aryl chalcones Human aldose reductase Not specified Halogen substitutions may increase specificity and potency. scholarsresearchlibrary.com

These studies collectively demonstrate the utility of virtual screening and molecular docking in exploring the therapeutic potential of compounds structurally related to this compound. The insights gained from these computational analyses, such as the identification of potential biological targets and the elucidation of key binding interactions, can guide future experimental studies on this compound and its derivatives.

Research Applications and Emerging Areas

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of reactive functional groups on its aromatic ring makes Ethyl 2-amino-3-bromo-5-methylbenzoate an important intermediate in organic synthesis. The amino group can be readily transformed into various other functionalities, while the bromo substituent provides a site for cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

In the realm of medicinal chemistry, this compound is a valuable starting material for the synthesis of a wide range of biologically active compounds. guidechem.com Its derivatives are investigated for their potential in drug development, particularly in the areas of enzyme inhibition and protein-ligand interactions. evitachem.com The presence of both amino and bromo groups enhances its ability to bind selectively to biological targets. evitachem.com For instance, related bromo-substituted quinazoline (B50416) derivatives have been synthesized and evaluated for their anti-bacterial activity. rjpbcs.com The development of novel antibacterial agents is a critical area of research, and this compound provides a scaffold for creating new molecular entities to combat resistant strains. researchgate.net

Similarly, in the agrochemical sector, this compound is utilized in the creation of new pesticides and herbicides. evitachem.com The reactivity of its functional groups allows for the synthesis of molecules with specific activities against agricultural pests and weeds.

Beyond pharmaceuticals and agrochemicals, this compound serves as a fundamental building block for the production of fine chemicals and specialty materials. evitachem.com Its ability to undergo various chemical transformations, such as nucleophilic substitution at the bromo position and modifications of the amino group, makes it a versatile component in the synthesis of complex organic structures. evitachem.com This versatility is essential for creating molecules with tailored properties for specific industrial applications.

Contribution to Materials Science Research

The unique electronic and structural properties of this compound and its derivatives make them valuable in the field of materials science. The aromatic core and reactive functional groups allow for the incorporation of this molecule into larger polymeric structures and functional organic materials.

In polymer chemistry, this compound can be used as a monomer or a precursor to monomers for the synthesis of polymers with specific, tunable properties. The ability to modify the amino and bomo groups allows for the creation of polymers with varied characteristics, such as thermal stability, conductivity, and optical properties. This makes them suitable for a range of applications, from advanced coatings to electronic components.

This compound is also explored as a component in the development of functional organic materials. These materials are designed to have specific electronic, optical, or magnetic properties, making them suitable for use in devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors. The ability to synthesize a variety of derivatives from this starting material is crucial for fine-tuning the properties of these advanced materials.

Design and Synthesis of Compounds with Specific Biological Research Activities

A significant area of research involving this compound is the rational design and synthesis of novel compounds with targeted biological activities. By strategically modifying its structure, chemists can create libraries of new molecules for biological screening. nih.gov

Multicomponent reactions, a powerful tool in sustainable organic synthesis, can be employed to rapidly generate a diverse range of heterocyclic building blocks from intermediates like this compound. nih.gov This approach is highly efficient for discovering new biologically active compounds. Research has shown that the presence of a bromo-substituent in certain synthesized compounds can induce high potency in antibacterial activity. nih.gov For example, a series of novel ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates were synthesized and showed notable fungicidal and herbicidal activities. researchgate.net

Below is a table summarizing the properties of this compound:

PropertyValue
Chemical Formula C₁₀H₁₂BrNO₂
Molecular Weight 258.11 g/mol
CAS Number 1171131-04-6
Appearance Solid
SMILES CCOC(=O)C1=C(C(=CC(=C1)C)Br)N

Innovations in Catalyst Development and Methodologies

The reactivity of this compound also makes it a valuable tool in the development and evaluation of new catalytic systems. Its well-defined structure allows it to serve as a model substrate for testing the efficacy and scope of novel catalysts and synthetic methodologies.

The presence of both an aryl bromide and an aniline (B41778) derivative within the same molecule makes this compound an interesting substrate for a variety of catalytic cross-coupling reactions. It can be used to explore the chemoselectivity of catalysts, for example, in reactions that could potentially involve either the C-Br or the N-H bond.

Researchers are continually seeking to develop more efficient and selective catalysts for C-C and C-N bond formation. This compound can be employed to benchmark the performance of new palladium, copper, or nickel catalyst systems. The yields and selectivities of reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations using this substrate can provide valuable insights into the catalyst's capabilities.

Catalytic Reaction Reactive Site Potential Product Class
Suzuki CouplingC-BrBiaryl compounds
Buchwald-Hartwig AminationC-BrDi- and tri-substituted anilines
Sonogashira CouplingC-BrAryl alkynes
Heck ReactionC-BrSubstituted styrenes

The field of organocatalysis, which uses small organic molecules as catalysts, offers a complementary approach to metal-based catalysis. While specific studies detailing the use of this compound in organocatalytic reactions are limited, its functional groups could potentially participate in such transformations. For instance, the amino group could interact with chiral organocatalysts to induce enantioselectivity in subsequent reactions.

Similarly, in biocatalysis, enzymes are used to perform chemical transformations. The ester group of this compound could be a substrate for lipases or esterases, potentially leading to the chiral resolution of racemic mixtures if the enzyme exhibits enantioselectivity. The amino group could also be a target for transaminases. The evaluation of this compound in various biocatalytic systems could uncover novel enzymatic activities and provide access to valuable chiral building blocks.

Future Research Directions and Perspectives

The full potential of this compound as a versatile chemical tool is still being explored. Future research is likely to focus on expanding its synthetic utility and applying it to new areas of chemical and biological science.

Future work will likely involve the development of novel synthetic pathways that utilize this compound as a key starting material. This could include the exploration of C-H activation reactions to functionalize the methyl group or other positions on the aromatic ring, providing new avenues for molecular diversification.

Furthermore, the continued development of new catalytic systems will undoubtedly expand the range of transformations that can be performed on this molecule. This includes the design of more sustainable catalysts using earth-abundant metals and the development of novel photocatalytic methods that can proceed under mild conditions. The unique electronic and steric properties of this compound will continue to make it a valuable substrate for testing the limits of these new catalytic methodologies.

Expanding the Scope of Functionalization Reactions and Derivatization

The strategic functionalization and derivatization of this compound offer a gateway to a diverse array of novel chemical entities with potential applications in medicinal chemistry and materials science. The presence of three distinct functional handles—the amino group, the bromo substituent, and the ethyl ester—on the aromatic ring provides a versatile platform for a wide range of chemical transformations. Research efforts in this area are focused on exploring and optimizing reactions that can selectively modify these sites to generate libraries of compounds with varied structural and electronic properties.

A primary avenue of investigation involves leveraging the bromo substituent for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids or esters can introduce a wide range of aromatic and heteroaromatic moieties at the 3-position. rsc.orgnih.govnih.gov This approach is instrumental in creating biaryl structures, which are common motifs in pharmacologically active compounds. Similarly, the Sonogashira coupling with terminal alkynes can be employed to install alkynyl groups, which are valuable precursors for further transformations or can act as key structural elements in their own right. wikipedia.orglibretexts.orgorganic-chemistry.org The Buchwald-Hartwig amination represents another critical tool, enabling the coupling of various primary and secondary amines, anilines, or even amides at the 3-position to generate a library of substituted 2,3-diaminobenzoate derivatives. acs.orgwikipedia.orglibretexts.org

The amino group at the 2-position is a key site for derivatization, particularly for the construction of heterocyclic systems. Through reactions like the Friedländer annulation , the amino group can be condensed with ketones or aldehydes bearing an α-methylene group to construct quinoline (B57606) scaffolds, which are prevalent in numerous bioactive molecules. rsc.orgacs.orgnih.gov Furthermore, the amino group can be acylated, sulfonylated, or alkylated to modulate the electronic and steric properties of the molecule. These modifications can significantly influence the biological activity and pharmacokinetic properties of the resulting derivatives.

The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups. For instance, the carboxylic acid can be transformed into amides, esters with different alkyl or aryl groups, or even reduced to an alcohol. These derivatizations further expand the chemical space accessible from the parent compound.

A summary of potential functionalization reactions for this compound is presented in the table below.

Reaction Type Functional Group Targeted Reagents and Conditions Potential Products
Suzuki-Miyaura CouplingBromo groupAryl/heteroaryl boronic acid, Pd catalyst, base3-Aryl/heteroaryl-substituted derivatives
Sonogashira CouplingBromo groupTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, base3-Alkynyl-substituted derivatives
Buchwald-Hartwig AminationBromo groupPrimary/secondary amine, Pd catalyst, base3-Amino-substituted derivatives
Friedländer AnnulationAmino groupα-Methylene ketone/aldehyde, acid/base catalystQuinolone-fused derivatives
AcylationAmino groupAcyl chloride/anhydride (B1165640), baseN-Acyl derivatives
SulfonylationAmino groupSulfonyl chloride, baseN-Sulfonyl derivatives
Ester HydrolysisEthyl esterAcid/base, water2-Amino-3-bromo-5-methylbenzoic acid
Amide FormationCarboxylic acid (from hydrolysis)Amine, coupling agent2-Amino-3-bromo-5-methylbenzamides

Integrated Computational and Experimental Approaches for Accelerated Discovery

The integration of computational modeling with experimental synthesis and screening has become an indispensable strategy for accelerating the discovery of novel functional molecules derived from this compound. This synergistic approach allows for a more rational and efficient exploration of the vast chemical space accessible from this versatile scaffold, ultimately saving time and resources.

Computational prediction of reactivity and regioselectivity is a key component of this integrated workflow. arxiv.orgnih.gov Density Functional Theory (DFT) calculations can be employed to model the reaction mechanisms of various functionalization reactions. rsc.orgacs.orgrsc.org By calculating the activation energies of different possible reaction pathways, researchers can predict the most likely products and optimize reaction conditions to favor the desired outcome. For instance, DFT studies can help in understanding the regioselectivity of further electrophilic aromatic substitutions on the derivatized ring, guiding the synthesis of polysubstituted analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool. nih.govnih.govresearchgate.net Once a library of derivatives has been synthesized and their biological activity or material properties have been evaluated, QSAR models can be developed to correlate specific structural features with the observed activity. These models can then be used to predict the activity of virtual compounds that have not yet been synthesized, thereby prioritizing the most promising candidates for future experimental investigation. For example, a QSAR model might reveal that a certain type of substituent at the 3-position and a specific amide at the carboxylate function are crucial for high biological activity.

Molecular docking and dynamics simulations are particularly valuable in the context of drug discovery. nih.govnih.gov If the biological target of the synthesized compounds is known, molecular docking can be used to predict how these molecules will bind to the active site of the protein. This provides insights into the key interactions that are responsible for the observed biological activity and can guide the design of new derivatives with improved binding affinity and selectivity. Molecular dynamics simulations can further be used to study the stability of the protein-ligand complex over time.

The integration of these computational approaches with high-throughput screening (HTS) creates a powerful discovery engine. hilarispublisher.comdeepdyve.comresearchgate.net HTS allows for the rapid experimental evaluation of large libraries of compounds. The data generated from HTS can be used to train and refine QSAR models, leading to a more predictive understanding of the structure-activity landscape. In turn, the predictions from computational models can be used to design focused libraries for HTS, enriching the screening process with compounds that have a higher probability of being active. This iterative cycle of computational design, experimental synthesis and testing, and model refinement significantly accelerates the process of identifying lead compounds with desired properties.

An overview of the integrated computational and experimental workflow is depicted in the table below.

Stage Computational Approach Experimental Approach Outcome
Lead Generation Virtual screening, molecular dockingSynthesis of a diverse library of derivativesIdentification of initial hit compounds
Lead Optimization QSAR, DFT for reaction predictionSynthesis of focused libraries, detailed biological assaysCompounds with improved activity and properties
Mechanism of Action Studies Molecular dynamics simulationsBiophysical assays, crystallographyUnderstanding of how the compounds exert their effects

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.